molecular formula C15H12Cl2O2 B13153858 Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]- CAS No. 189067-48-9

Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]-

Cat. No.: B13153858
CAS No.: 189067-48-9
M. Wt: 295.2 g/mol
InChI Key: MNGSCJCRQAQXSF-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenethyl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a 3,5-dichlorophenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenethyl)benzoic acid typically involves the reaction of 3,5-dichlorobenzyl chloride with benzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the benzoic acid acts as a nucleophile, attacking the electrophilic carbon in the 3,5-dichlorobenzyl chloride.

Reaction Conditions:

    Solvent: Anhydrous ethanol or dimethylformamide (DMF)

    Base: Sodium hydroxide or potassium carbonate

    Temperature: 60-80°C

    Time: 4-6 hours

Industrial Production Methods

Industrial production of 2-(3,5-Dichlorophenethyl)benzoic acid may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of 3,5-dichlorobenzoic acid.

    Reduction: Formation of 3,5-dichlorophenethyl alcohol.

    Substitution: Formation of 3,5-dichloro-2-nitrophenethylbenzoic acid.

Scientific Research Applications

2-(3,5-Dichlorophenethyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichlorobenzoic acid
  • 2,4-Dichlorobenzoic acid
  • 2,5-Dichlorobenzoic acid

Uniqueness

2-(3,5-Dichlorophenethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications.

Properties

CAS No.

189067-48-9

Molecular Formula

C15H12Cl2O2

Molecular Weight

295.2 g/mol

IUPAC Name

2-[2-(3,5-dichlorophenyl)ethyl]benzoic acid

InChI

InChI=1S/C15H12Cl2O2/c16-12-7-10(8-13(17)9-12)5-6-11-3-1-2-4-14(11)15(18)19/h1-4,7-9H,5-6H2,(H,18,19)

InChI Key

MNGSCJCRQAQXSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC(=CC(=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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